4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 392.463 g/mol. This compound is classified under piperazine derivatives, which are known for their diverse biological activities, including analgesic and anti-inflammatory properties.
This compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is identified by its CAS number 1421498-22-7. It is primarily utilized in research settings for the development of new therapeutic agents, particularly those targeting cyclooxygenase enzymes (COX-1 and COX-2) which are involved in inflammatory processes .
The synthesis of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. Key steps include:
The compound features a complex structure characterized by multiple functional groups, including a piperazine ring, a pyrimidine ring substituted with a pyrrole, and an ethylphenyl group. Its structural representation can be summarized as follows:
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
ODGPROBWRCNPFW-UHFFFAOYSA-N
This structural complexity contributes to its unique pharmacological properties and interactions within biological systems .
The chemical reactivity of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide can be explored through various pathways:
The mechanism of action for this compound primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This action is crucial for its potential use as an analgesic or anti-inflammatory agent.
Studies have demonstrated that derivatives similar to this compound exhibit selectivity towards COX-2 over COX-1, suggesting a promising therapeutic profile with reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs .
The physical properties of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide include:
Chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its formulation in pharmaceutical applications .
This compound serves as a valuable research tool in medicinal chemistry, particularly for:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4